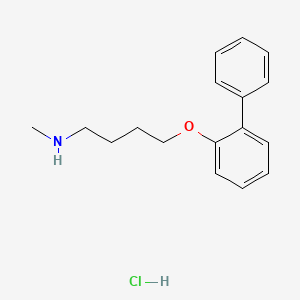
N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride is a chemical compound with the molecular formula C17H22ClNO. It is known for its unique structure, which includes a biphenyl group linked to a butylamine chain through an ether linkage. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride typically involves the reaction of 4-(2-biphenylyloxy)butylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(4-(2-phenoxy)butyl)amine hydrochloride
- N-Methyl-N-(4-(2-naphthyloxy)butyl)amine hydrochloride
- N-Methyl-N-(4-(2-anthryloxy)butyl)amine hydrochloride
Uniqueness
N-Methyl-N-(4-(2-biphenylyloxy)butyl)amine hydrochloride stands out due to its biphenyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
62232-79-5 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
N-methyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18-13-7-8-14-19-17-12-6-5-11-16(17)15-9-3-2-4-10-15;/h2-6,9-12,18H,7-8,13-14H2,1H3;1H |
InChI Key |
MMFRMQJHVWJFMK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















